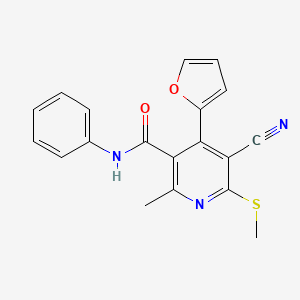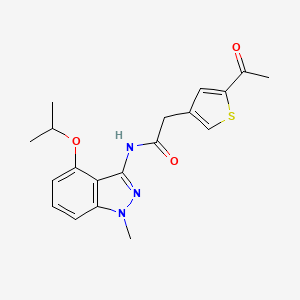![molecular formula C18H22N6O2 B5579296 1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5579296.png)
1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is part of a class of spiro compounds that include spiro[piperidine-4,2'(1'H)-quinazolin]-4'(3'H)-ones and spiro[piperidine-4,5'(6'H)-[1,2,4]triazolo[1,5-c]quinazolines], synthesized for their potential as ligands for the nociceptin receptor (Mustazza et al., 2006).
Synthesis Analysis
The synthesis process often involves multi-step reactions including cyclization and condensation steps. For example, a solid-phase synthesis approach was used for similar spiro compounds, utilizing protected amino acids and aromatic sulfonyl chlorides (Pospíšilová et al., 2018).
Molecular Structure Analysis
The molecular structure of this compound, like related spiroquinazolines, features unique 3D architectures. This structure is typically characterized using techniques like NMR and X-ray crystallography, revealing the specific spatial arrangement of the molecule's atoms and functional groups.
Chemical Reactions and Properties
Spiro compounds including piperidine and quinazoline moieties exhibit various chemical properties such as partial agonistic activity at specific receptors. They can undergo reactions like acylation and debenzylation, leading to structural transformations (Kouznetsov et al., 2005).
Scientific Research Applications
Synthesis and Chemical Properties
The compound is involved in the synthesis of novel hybrid spiroheterocycles, utilizing multi-component, 1,3-dipolar cycloaddition reactions for chemo-, regio-, and stereoselective synthesis in ionic liquids. This process yields a library of novel compounds, highlighting its importance in the development of new chemical entities with potential therapeutic applications (Rajesh, Bala, & Perumal, 2012).
Antihypertensive Activity
While specific data on the compound is not available, related spiro compounds have been prepared and evaluated for antihypertensive activity. This demonstrates the potential utility of spiro compounds in medical research and drug development for cardiovascular diseases (Clark et al., 1983).
Ligand Activity for Nociceptin Receptors
Spiro compounds synthesized for evaluation as ligands of the nociceptin receptor showed partial agonistic activity, with some acting as pure antagonists. This indicates the compound's potential application in researching treatments for pain management (Mustazza et al., 2006).
Photochromic and Thermochromic Properties
The compound's structural relatives have been studied for their photochromic behaviors in different solutions and when embedded in polymeric matrices. These findings could be useful in developing materials with applications in smart windows and photo-responsive devices (Zhou et al., 2014).
Synthesis of Fused and Spiro Nitrogen Heterocycles
The compound's framework serves as an intermediate for synthesizing various fused and spiro nitrogen heterocycles. These compounds have potential applications in pharmaceutical research and development, demonstrating the compound's versatility in organic synthesis (Hamama, Zoorob, & El‐Magid, 2011).
Safety and Hazards
Future Directions
properties
IUPAC Name |
1'-[4-(1,2,4-triazol-1-yl)butanoyl]spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O2/c25-16(6-3-9-24-13-19-12-20-24)23-10-7-18(8-11-23)17(26)21-14-4-1-2-5-15(14)22-18/h1-2,4-5,12-13,22H,3,6-11H2,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCRWMBVZHULBGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)NC3=CC=CC=C3N2)C(=O)CCCN4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S*,5R*)-3-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5579213.png)
![3-[({[5-(4-methoxyphenyl)-3-isoxazolyl]methyl}amino)methyl]-3-pyrrolidinol dihydrochloride](/img/structure/B5579219.png)


![N-(3-{[(4-chlorophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5579239.png)


![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[(8-methoxy-5-quinolinyl)methyl]-N-methylacetamide](/img/structure/B5579260.png)

![3-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}pyridazine](/img/structure/B5579283.png)
![N-(2-iodophenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5579300.png)
![3-(2-phenylpropyl)-8-(1H-1,2,4-triazol-1-ylacetyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5579305.png)
![1-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5579313.png)
![5-butyl-1-(4-chlorophenyl)-4-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-2-piperazinone](/img/structure/B5579320.png)